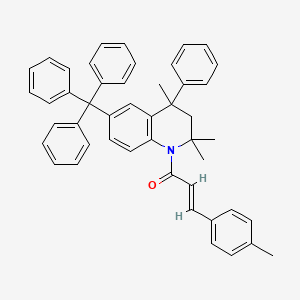

(2E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Description

“(2E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one” belongs to the class of quinoline derivatives. Let’s break down its structure:

- The core is a quinoline ring system, which is a heterocyclic aromatic compound.

- The molecule contains a conjugated enone (prop-2-en-1-one) group, which imparts reactivity and interesting properties.

Properties

Molecular Formula |

C47H43NO |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

(E)-3-(4-methylphenyl)-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C47H43NO/c1-35-25-27-36(28-26-35)29-32-44(49)48-43-31-30-41(33-42(43)46(4,34-45(48,2)3)37-17-9-5-10-18-37)47(38-19-11-6-12-20-38,39-21-13-7-14-22-39)40-23-15-8-16-24-40/h5-33H,34H2,1-4H3/b32-29+ |

InChI Key |

QPHWVZBHVGEAQB-UUDCSCGESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=CC=C7 |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

-

Heterocyclization Approach:

- One synthetic route involves the heterocyclization of an appropriate precursor. For example, starting from 2-aminobenzaldehyde, the reaction with a suitable ketone (e.g., acetophenone) under acidic conditions leads to the formation of the quinoline ring.

- The enone functionality can be introduced later via a Michael addition or other methods.

-

Multicomponent Reactions (MCRs):

- MCRs are efficient ways to construct complex molecules. Researchers have explored MCRs for quinoline synthesis, and this compound could be accessed through such strategies.

Industrial Production:

- Unfortunately, there isn’t a widely established industrial method for producing this specific compound. Research in this area is ongoing.

Chemical Reactions Analysis

Reactions:

Oxidation: The enone moiety is susceptible to oxidation, leading to the formation of quinone derivatives.

Reduction: Reduction of the enone can yield the corresponding saturated ketone.

Substitution: The aromatic ring undergoes electrophilic substitution reactions (e.g., Friedel-Crafts acylation, nitration, etc.).

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:

- Oxidation: Quinone derivatives.

- Reduction: Saturated ketone.

- Substitution: Various substituted quinolines.

Scientific Research Applications

Chemistry: As a complex heterocyclic compound, it serves as a fascinating target for synthetic chemists.

Biology and Medicine: Researchers explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.

Industry: Limited applications due to its complexity, but it could inspire new materials or pharmaceuticals.

Mechanism of Action

- The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways related to its biological activity.

Comparison with Similar Compounds

- Similar compounds include other quinoline derivatives, such as 8-hydroxyquinoline, quinine, and chloroquine. the unique substitution pattern and enone functionality set this compound apart.

: Example reference. : Another reference. : Yet another reference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.